molecular formula C22H16N2O4 B11515452 N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide

N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide

Cat. No.: B11515452
M. Wt: 372.4 g/mol
InChI Key: OTOJKUWKPMPLLA-UHFFFAOYSA-N
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Description

N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide is a complex organic compound characterized by the presence of a benzamide group attached to a methoxyphenyl ring, which is further connected to an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by reacting phthalic anhydride with ammonia or primary amines under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with the isoindoline-1,3-dione intermediate.

    Formation of the Benzamide Group: The final step involves the coupling of the methoxyphenyl-isoindoline-1,3-dione intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}pentyl)acetamide
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Uniqueness

N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[5-(1,3-dioxoisoindol-2-yl)-2-methoxyphenyl]benzamide

InChI

InChI=1S/C22H16N2O4/c1-28-19-12-11-15(13-18(19)23-20(25)14-7-3-2-4-8-14)24-21(26)16-9-5-6-10-17(16)22(24)27/h2-13H,1H3,(H,23,25)

InChI Key

OTOJKUWKPMPLLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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